molecular formula C7H6ClNO2 B1399086 4-Chloro-5-methoxypyridine-2-carbaldehyde CAS No. 1060801-63-9

4-Chloro-5-methoxypyridine-2-carbaldehyde

Cat. No. B1399086
CAS RN: 1060801-63-9
M. Wt: 171.58 g/mol
InChI Key: VQFYHMPKQNJQHF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxypyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1060801-63-9 . It has a molecular weight of 171.58 . The IUPAC name for this compound is 4-chloro-5-methoxy-2-pyridinecarbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO2/c1-11-7-3-9-5 (4-10)2-6 (7)8/h2-4H,1H3 . The InChI key is VQFYHMPKQNJQHF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Biological Activity

4-Chloro-5-methoxypyridine-2-carbaldehyde is involved in various chemical syntheses and biological studies. For instance, it is used in the preparation of imines, which have potential applications as herbicides, fungicides, antiviral, antimicrobial, and anticancer agents (Gangadasu, Raju, & Rao, 2002). Additionally, it plays a role in the synthesis of chromenyldihydropyridine dicarboxylates, contributing to the development of new compounds with diverse applications (Madhunala et al., 2019).

Photophysical Properties

The compound is also studied for its photophysical properties. For example, research on similar molecules like 1-methoxypyrene-2-carbaldehyde has shown unique photophysical characteristics, which can have implications in understanding molecular behavior under different conditions (Yin et al., 2016).

Synthesis of Other Chemical Compounds

Furthermore, this compound is involved in the synthesis of various chemical compounds like 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, which shows its versatility in chemical synthesis (Li et al., 2010). It's also used in the stability studies of imino macrocycles in water, indicating its role in understanding chemical stability in different environments (Saggiomo & Lüning, 2008).

Medicinal Chemistry

The compound finds applications in medicinal chemistry as well. It's used in the synthesis of heterocyclic compounds that have potential biological activities. For example, its derivatives have been studied for antimicrobial activities (El Azab, Youssef, & Amin, 2014).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-chloro-5-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-3-9-5(4-10)2-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFYHMPKQNJQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(N=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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